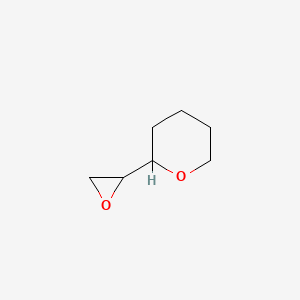

2-(Oxiran-2-yl)oxane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

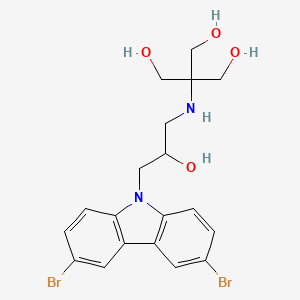

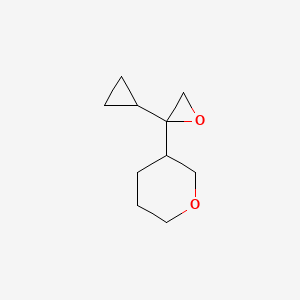

“2-(Oxiran-2-yl)oxane” is a chemical compound with the CAS Number: 69963-69-5 . It has a molecular weight of 128.17 and its IUPAC name is 2-(oxiran-2-yl)tetrahydro-2H-pyran . The compound is stored at a temperature of -10 degrees and it is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H12O2/c1-2-4-8-6(3-1)7-5-9-7/h6-7H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 128.17 and is stored at a temperature of -10 degrees .

Applications De Recherche Scientifique

Atmospheric Chemistry

Oxiranes, generated from the gas-phase reactions of NO3 with selected monoalkenes, are critical in atmospheric chemistry. The formation of oxiranes as a product of the excited adduct radical formed in the electrophilic addition of NO3 to double bonds has implications for understanding atmospheric reactions and the potential for air pollution and tropospheric chemistry. Under tropospheric conditions, yields of corresponding oxiranes from various alkene reactions were quantified, highlighting the role of oxiranes in atmospheric processes (Berndt & Böge, 1995).

Electrochemical Applications

In electrochemistry, copper and copper oxide surfaces during the electrochemical oxygen evolution reaction (OER) were studied, with oxirane compounds playing a role in understanding the catalytic activity and identifying CuIII oxides as catalytically active species. This research contributes to the development of efficient catalysts for energy conversion and storage applications (Deng et al., 2016).

Catalysis and Material Science

Oxiranes are involved in various synthetic applications, including the catalytic synthesis of complex molecules and materials. For instance, manganese models that mimic photosynthetic water oxidation chemistry in photosystem II (PSII) involve oxiranes in the development of model complexes for understanding water oxidation catalysis (Mullins & Pecoraro, 2008). Additionally, the weak C-H...O and C-H...F-C hydrogen bonds in the oxirane-trifluoromethane dimer provide insights into intermolecular interactions, relevant for designing materials with specific properties (Alonso et al., 2004).

Genetic and Environmental Safety

Research on oxiranes and siloranes in mammalian cells in vitro focuses on their potential genetic impacts, including the induction of gene mutations and micronuclei. This study highlights the need for understanding the biological effects of oxiranes, which is crucial for assessing the safety of materials used in medical and dental applications (Schweikl et al., 2004).

Safety and Hazards

The safety information for “2-(Oxiran-2-yl)oxane” indicates that it is classified under the GHS02 pictogram, with the signal word "Danger" . The hazard statement is H228 , which corresponds to “flammable solid”. The precautionary statements are P210, P240, P241, P280, P370+P378 , which provide guidance on how to handle and store the substance safely.

Mécanisme D'action

Target of Action

Oxetanes, a class of compounds to which 2-(oxiran-2-yl)oxane belongs, are known to interact with various biological targets depending on their functional groups .

Mode of Action

The mode of action of this compound involves the opening of the oxetane ring . This process is facilitated by increasing the equivalents of trimethyloxosulfonium iodide . The oxetane ring opens to form a new compound, which can further interact with its targets .

Biochemical Pathways

The compound’s interaction with its targets can potentially influence various biochemical pathways, leading to downstream effects .

Result of Action

The opening of the oxetane ring and the subsequent interactions with biological targets can lead to various molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, and the presence of other compounds.

Propriétés

IUPAC Name |

2-(oxiran-2-yl)oxane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-4-8-6(3-1)7-5-9-7/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBPJRUSKYFWDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C2CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2845265.png)

![N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2845266.png)

![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2845267.png)

![N-cyclopentyl-4-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2845270.png)

![6-(3-chlorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2845271.png)

![N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride](/img/structure/B2845280.png)

![4-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}morpholine](/img/structure/B2845285.png)